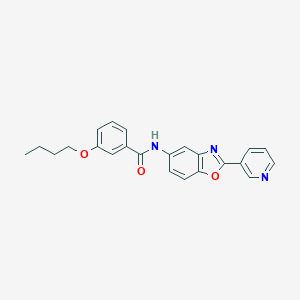![molecular formula C17H13N3O3S2 B278661 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278661.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as MBT-1 and has been extensively studied for its biological and chemical properties.
作用機序
The mechanism of action of MBT-1 involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. It has been shown to inhibit the AKT/mTOR pathway, which is known to be dysregulated in various types of cancer. Additionally, MBT-1 has been shown to induce the expression of various pro-apoptotic proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
MBT-1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II, which are involved in cell proliferation and survival. Additionally, MBT-1 has been shown to induce the expression of various antioxidant enzymes, leading to the reduction of oxidative stress.
実験室実験の利点と制限
The advantages of using MBT-1 in lab experiments include its high purity, stability, and low toxicity. Additionally, the synthesis of MBT-1 can be easily scaled up, making it suitable for large-scale experiments. However, the limitations of using MBT-1 include its high cost and limited solubility in aqueous solutions, which can affect its efficacy in certain experiments.
将来の方向性
There are several future directions for the research on MBT-1. One potential direction is to investigate the potential of MBT-1 as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of MBT-1 and to identify its molecular targets. Finally, the synthesis of MBT-1 can be further optimized to achieve higher yields and purity, making it more suitable for various applications.
合成法
MBT-1 can be synthesized through a multistep process involving the reaction of 4-methoxyphenyl isothiocyanate with 2-aminobenzenethiol, followed by the reaction with 2-bromo-1,3-benzothiazole and finally the oxidation of the resulting compound with hydrogen peroxide. The synthesis of MBT-1 has been optimized to achieve high yields and purity, making it suitable for various applications.
科学的研究の応用
MBT-1 has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, MBT-1 has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
製品名 |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide |
|---|---|
分子式 |
C17H13N3O3S2 |
分子量 |
371.4 g/mol |
IUPAC名 |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C17H13N3O3S2/c1-23-12-8-6-11(7-9-12)14-10-24-17(18-14)19-16-13-4-2-3-5-15(13)25(21,22)20-16/h2-10H,1H3,(H,18,19,20) |
InChIキー |
SOXVCXDPSXNDBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
正規SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B278579.png)


![Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide](/img/structure/B278582.png)
![Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278585.png)
![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide](/img/structure/B278588.png)
![N-[3-(butanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278590.png)
![N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B278591.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B278594.png)

![4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278599.png)
![4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B278601.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B278602.png)
![3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278604.png)